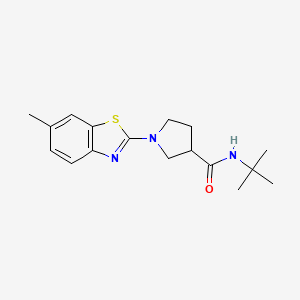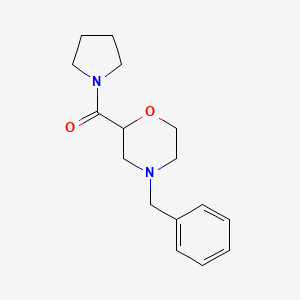![molecular formula C19H24N4O B6473017 1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2640970-35-8](/img/structure/B6473017.png)
1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one” is a complex organic molecule. It contains a cyclopropyl group, a piperazine ring, and a dihydropyrazinone ring. Piperazine rings are often found in pharmaceuticals and drugs due to their versatile properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the cyclopropyl and phenylethyl groups. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The piperazine ring is known to participate in various chemical reactions. For example, it can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. For example, the presence of the piperazine ring might increase its solubility in water .Mecanismo De Acción
Target of Action
The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an attractive target for antibacterial drugs .
Mode of Action
The compound inhibits bacterial DNA synthesis by blocking the subunit A of the DNA gyrase enzyme . This prevents the relaxation process of supercoiled DNA, which is crucial for bacterial replication .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the relaxation of supercoiled DNA. This disrupts the replication process, leading to the cessation of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively stops the proliferation of bacteria. This makes it potentially useful as an antibacterial agent .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of the enzyme’s activity, leading to the disruption of DNA processes. Additionally, this compound may bind to specific proteins involved in cellular signaling pathways, affecting their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, inhibiting or activating their functions. For instance, its interaction with DNA gyrase results in the inhibition of the enzyme’s activity, preventing DNA replication and transcription . Additionally, this compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies have indicated that excessive doses can cause cellular damage and organ toxicity, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of metabolites that can further influence biochemical reactions and cellular processes. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and regulatory proteins, or to the mitochondria, affecting cellular energy production and metabolism. The subcellular localization of this compound can significantly influence its biological effects and therapeutic potential.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19-18(20-9-11-23(19)17-6-7-17)22-14-12-21(13-15-22)10-8-16-4-2-1-3-5-16/h1-5,9,11,17H,6-8,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVZLNFLUGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B6472944.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472952.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B6472953.png)
![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472961.png)
![N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472978.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B6472994.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473007.png)
![4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473009.png)
![4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473013.png)
![4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473016.png)
![2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B6473023.png)
![3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473031.png)

